1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
“4-Cyanophenylacetic acid” is a chemical compound used in organic synthesis . It can be used as a nitrile precursor to synthesize 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .
Synthesis Analysis
The synthesis of compounds similar to “4-Cyanophenylacetic acid” has been achieved by combining suitable aldehydes with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . Another method involves the copper-catalyzed reaction with 1-(2-aminoaryl)pyrrole in the presence of 2,2′-bipyridyl as the ligand .
Chemical Reactions Analysis
The chemical reactions involving “4-Cyanophenylacetic acid” include its use as a nitrile precursor in the synthesis of 1,2,4,5-tetrazines . It can also react with diallylamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyanophenylacetic acid” include a molecular weight of 161.16, and it appears as a solid with a melting point of 150-154 °C (lit.) .
Scientific Research Applications
Synthetic Routes and Chemical Transformations
Research on similar cyclopropane carboxylic acids highlights their utility in organic synthesis. For example, the synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid, including 2,2-dimethylcyclopropane carboxylic acid, underline their significance due to biological activity, leading to the creation of eight new compounds characterized by elemental analyses and NMR spectra (Tian Li, 2009). Similarly, studies on N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives and related fused ring compounds utilize cyclopropanecarboxylic acid for its biological activity, yielding compounds with significant herbicidal and fungicidal activity (L. Tian et al., 2009).
Biological Activity and Applications
The exploration of cyclopropane carboxylic acids extends to their biological applications. For instance, identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, showcases the biochemical role and potential agricultural applications of cyclopropane carboxylic acids in regulating plant growth and ethylene production (N. Hoffman et al., 1982).
Material Science and Environmental Applications
Cyclopropane derivatives also find applications in material science and environmental studies. The development of methods for monitoring pyrethroid metabolites in human urine exemplifies the environmental monitoring and human health aspects related to cyclopropane derivatives, highlighting their relevance in toxicology and environmental health (F. J. Arrebola et al., 1999).
Safety and Hazards
properties
IUPAC Name |
1-(4-cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-12(2)8-13(12,11(15)16)10-5-3-9(7-14)4-6-10/h3-6H,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUWUENZRLICAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=C(C=C2)C#N)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
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